molecular formula C23H19ClN4OS2 B2650009 N-[(2-CHLOROPHENYL)METHYL]-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE CAS No. 892417-27-5

N-[(2-CHLOROPHENYL)METHYL]-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B2650009
CAS No.: 892417-27-5
M. Wt: 467
InChI Key: LMMUYPFSYXLWRF-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiazolyl group, and a pyridazinyl group, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiazolyl and pyridazinyl intermediates, followed by their coupling with the chlorophenyl group under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various solvents such as dichloromethane and dimethylformamide. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure high purity and yield of the final product. Techniques such as crystallization, distillation, and chromatography are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., dichloromethane). The reaction conditions often involve controlled temperatures, pH levels, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-[(2-CHLOROPHENYL)METHYL]-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can be compared with similar compounds such as:

    Dichloroaniline: A compound with a similar chlorophenyl group but different functional groups.

    Heparinoid: A compound with similar biological activities but different structural features.

    Triple-bonded compounds: Compounds with similar bonding characteristics but different functional groups.

Biological Activity

N-[(2-Chlorophenyl)methyl]-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on the compound's biological activities, including anticancer and antimicrobial effects, and discusses structure-activity relationships (SAR) that contribute to its efficacy.

Chemical Structure and Properties

The compound features a thiazole ring, a pyridazine moiety, and a chlorophenyl group, which are known to influence its biological properties. The presence of sulfur in the structure is also significant as it may enhance the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of thiazole and pyridazine have shown promising results in inhibiting cancer cell proliferation:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • In Vitro Studies : In experiments involving various cancer cell lines (e.g., MCF7 breast cancer cells), compounds with similar structural features exhibited IC50 values ranging from 25 to 50 μM, indicating their potency in inhibiting cell growth .
CompoundCell LineIC50 (μM)Mechanism
N-(2-Chlorophenyl)methyl derivativeMCF730Apoptosis induction
Thiazole derivativeA54945Cell cycle arrest
Pyridazine analogHeLa35Caspase activation

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties , particularly against resistant strains of bacteria and fungi:

  • Broad-Spectrum Activity : Similar thiazole derivatives have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MICs) often below 10 μg/mL .
  • Case Studies : In a study involving drug-resistant Candida strains, thiazole derivatives showed superior antifungal activity compared to traditional treatments like fluconazole .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

  • Chlorophenyl Group : Enhances lipophilicity and cellular uptake.
  • Thiazole Ring : Contributes to antimicrobial activity through interaction with bacterial enzymes.
  • Pyridazine Moiety : Implicated in anticancer activity by affecting metabolic pathways.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4OS2/c1-15-22(31-23(26-15)16-7-3-2-4-8-16)19-11-12-21(28-27-19)30-14-20(29)25-13-17-9-5-6-10-18(17)24/h2-12H,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMUYPFSYXLWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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